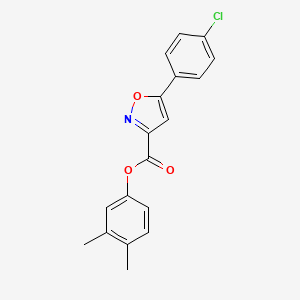
N-ethyl-5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound with a fascinating structure. Let’s break it down:
N-Ethyl: This part of the molecule contains an ethyl group (CH₂CH₃) attached to the nitrogen atom.
5-(3-fluoro-4-methylphenyl): Here, we have a phenyl ring substituted with both a fluorine atom (3-fluoro) and a methyl group (4-methyl).
N-phenyl: Another phenyl ring is attached to the nitrogen atom.
1,2-oxazole-3-carboxamide: The core of the compound is an oxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) with a carboxamide group (CONH₂) attached.
Preparation Methods
The synthetic routes for this compound can be quite intricate, but I’ll summarize them:
Industrial Production: Unfortunately, specific industrial production methods for this compound are not widely documented. it’s likely that custom synthesis or specialized chemical companies handle its production.
Chemical Reactions Analysis
Let’s explore the reactions N-ethyl-5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide can undergo:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Due to the resonance stabilization of the benzylic position (the carbon adjacent to the phenyl ring), substitution reactions often occur there. The presence of the benzene ring allows for this resonance stabilization, making it a favorable site for substitution.
Reduction: Reduction reactions could involve the reduction of the oxazole ring or the carbonyl group (C=O) in the carboxamide.
Scientific Research Applications
This compound has diverse applications:
Medicine: Researchers explore its potential as a drug candidate due to its unique structure. It might exhibit biological activity, such as antimicrobial or anticancer properties.
Chemical Research: Scientists study its reactivity and use it as a building block for more complex molecules.
Industry: If scalable synthesis methods become available, it could find applications in materials science or specialty chemicals.
Mechanism of Action
The exact mechanism by which N-ethyl-5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide exerts its effects remains an open question. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, you can explore related structures like benzamides . Comparing their properties and reactivity will highlight the uniqueness of our compound.
Properties
Molecular Formula |
C19H17FN2O2 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
N-ethyl-5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H17FN2O2/c1-3-22(15-7-5-4-6-8-15)19(23)17-12-18(24-21-17)14-10-9-13(2)16(20)11-14/h4-12H,3H2,1-2H3 |
InChI Key |
ZNQKJFRCBNZAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-dimethylphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11350929.png)
![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11350932.png)
![{1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11350953.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide](/img/structure/B11350961.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]{1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11350966.png)
![N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11350968.png)


![2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole](/img/structure/B11350975.png)
![5,6-dimethyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11350982.png)
![2-(2-methylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11350992.png)
![2-[(4-chloro-3-methylphenoxy)methyl]-5-ethoxy-1H-benzimidazole](/img/structure/B11350995.png)
![1-butyl-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11351005.png)
